molecular formula C11H7Cl2N3O B8407134 2,6-dichloro-N-(pyrimidin-4-yl)benzamide

2,6-dichloro-N-(pyrimidin-4-yl)benzamide

Cat. No.: B8407134
M. Wt: 268.10 g/mol
InChI Key: CTZMEFCSTXRZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-N-(pyrimidin-4-yl)benzamide is a useful research compound. Its molecular formula is C11H7Cl2N3O and its molecular weight is 268.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7Cl2N3O

Molecular Weight

268.10 g/mol

IUPAC Name

2,6-dichloro-N-pyrimidin-4-ylbenzamide

InChI

InChI=1S/C11H7Cl2N3O/c12-7-2-1-3-8(13)10(7)11(17)16-9-4-5-14-6-15-9/h1-6H,(H,14,15,16,17)

InChI Key

CTZMEFCSTXRZQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NC=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-aminopyrimidine (0.16 g, 1.72 mmol) was added to a cooled (0° C.) mixture of NaH (0.17 g, 4.25 mmol, 60% in mineral oil) in DMF (5 mL). The resulting mixture was stirred for 20 minutes under N2 at 0° C. and then 2,6-dichlorobenzoyl chloride (0.3 g, 1.43 mmol) was added dropwise. After one hour the reaction was poured into the ice-water (20 mL). The mixture was extracted with EtOAc (2×50 mL) and the combined organic extracts were concentrated under reduced pressue. The residue was purified by silica gel column chromatography (EtOAc/hexanes=1:1) to afford the desired product (38 mg, yield 10%). 1HNMR: (DMSO-d6, 400 MHz): 611.73 (s, 1H), 8.91 (s, 1H), 8.74 (d, J=5.6 Hz, 1H), 8.17 (d, J=5.6 Hz, 1H), 7.55-7.47 (m, 3H). LCMS (ESI) m/z: 267.8 [M+H+]
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
0.17 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
10%

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